molecular formula C31H37N7O5 B606227 BMS-344577 CAS No. 288079-93-6

BMS-344577

Número de catálogo: B606227
Número CAS: 288079-93-6
Peso molecular: 587.7 g/mol
Clave InChI: YLSKCQOVDOZHTQ-VWLOTQADSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

BMS-344577 es un fármaco de molécula pequeña desarrollado inicialmente por Bristol Myers Squibb Company. Es un potente inhibidor del factor Xa, una enzima que juega un papel crucial en el sistema de coagulación sanguínea. Al inhibir el factor Xa, this compound tiene como objetivo prevenir la formación de coágulos sanguíneos, convirtiéndolo en un posible agente terapéutico para los trastornos tromboembólicos .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

BMS-344577 se sintetiza a través de una serie de reacciones químicas que involucran derivados de aroilguanidina. La ruta sintética típicamente implica la formación de un derivado de lactama basado en arilguanidina. Las condiciones de reacción específicas, como la temperatura, los disolventes y los catalizadores, se optimizan para lograr un alto rendimiento y pureza .

Métodos de producción industrial

La producción industrial de this compound implica la ampliación de la síntesis de laboratorio a una escala mayor. Esto requiere un control cuidadoso de los parámetros de reacción y los procesos de purificación para garantizar la coherencia y la calidad. El proceso de producción está diseñado para ser rentable y respetuoso con el medio ambiente, adhiriéndose a las normas reglamentarias .

Análisis De Reacciones Químicas

Structural Features and Reactivity

BMS-344577 contains multiple reactive sites (Table 1), including:

  • Amide bonds : Prone to hydrolysis under acidic or basic conditions.
  • Benzofuran ring : Participates in π-π stacking interactions and electrophilic substitutions.
  • Pyrrolidine and azepanone moieties : Enable hydrogen bonding and stereochemical control.
Structural Feature Role in Reactivity
Pyridine-2,5-dicarboxamideServes as a hydrogen-bond acceptor; involved in coupling reactions .
2-MethylbenzofuranEnhances aromatic interactions; stabilizes intermediates during synthesis .
(3S)-Azepan-3-yl groupProvides stereochemical control; critical for enantioselective synthesis .

Functional Group Transformations

  • Hydrolysis of Amides : Under strong acidic conditions (e.g., HCl/H₂O), the terminal amide bonds hydrolyze to carboxylic acids .
  • Reduction of Azepanone : The ketone group in the azepanone ring can be reduced to a secondary alcohol using NaBH₄ or LiAlH₄ .

Reaction Optimization

Bristol Myers Squibb researchers employed Bayesian optimization to streamline reaction conditions for this compound and related compounds (Table 2) :

  • Variables optimized : Catalyst loading, solvent polarity, temperature, and reaction time.
  • Efficiency gains : Reduced experimental iterations by 85% compared to traditional screening methods .
Parameter Optimal Value Impact on Yield
Catalyst (Pd/C)5 mol%Maximizes C–N coupling
SolventDMF/THF (1:1)Enhances solubility
Temperature80°CBalances rate vs. degradation

Challenges and Innovations

  • Stereochemical Control : The (3S)-configured azepanone required chiral auxiliaries or enzymatic resolution to achieve >99% enantiomeric excess .
  • Scale-up Issues : Aggregation of intermediates during coupling reactions was mitigated using flow chemistry techniques .

Aplicaciones Científicas De Investigación

Scientific Research Applications

BMS-344577 has been explored in various scientific domains:

  • Chemistry : It serves as a model compound for studying factor Xa inhibition and for the development of new anticoagulant drugs.
  • Biology : Its effects on blood coagulation pathways are investigated to understand its potential in preventing thromboembolic events.
  • Medicine : It is being explored as a therapeutic agent for thromboembolic disorders.
  • Industry : The compound is utilized in developing diagnostic assays and screening tools for factor Xa inhibitors.

Data Table: Pharmacokinetic Profile

ParameterValue
Maximum Concentration958 ng/mL
Half-life33.7 - 44.7 hours
Area Under Curve (AUC)9207 h × ng/mL
Dose Range2.5 mg to 150 mg

Clinical Applications

This compound's clinical applications are primarily focused on its antithrombotic properties. The following case studies illustrate its potential:

  • Case Study: Antithrombotic Efficacy
    • Objective : To assess the safety and efficacy of this compound in patients with a history of thromboembolic events.
    • Findings : In a randomized controlled trial, patients receiving this compound showed a significant reduction in recurrent thromboembolic events compared to the placebo group, with minimal bleeding complications reported.
  • Case Study: Pharmacokinetics in Diverse Populations
    • Objective : To evaluate the pharmacokinetic profile across different demographics.
    • Findings : The study demonstrated that this compound exhibited consistent pharmacokinetics across age groups and genders, suggesting broad applicability in diverse patient populations.

Mecanismo De Acción

BMS-344577 ejerce sus efectos al inhibir el factor Xa, una enzima de serina proteasa involucrada en la cascada de coagulación sanguínea. Al unirse al sitio activo del factor Xa, this compound evita la conversión de protrombina en trombina, inhibiendo así la formación de coágulos de fibrina. Este mecanismo lo convierte en un agente valioso para prevenir y tratar trastornos tromboembólicos .

Comparación Con Compuestos Similares

Compuestos similares

Unicidad de BMS-344577

This compound es único debido a su estructura química específica, que proporciona una excelente farmacocinética y farmacodinámica en modelos animales. Su alta potencia y selectividad para el factor Xa lo convierten en un candidato prometedor para un mayor desarrollo y ensayos clínicos .

Actividad Biológica

BMS-344577 is a compound developed by Bristol-Myers Squibb (BMS) that serves as a potent and selective inhibitor of factor Xa, a critical enzyme in the coagulation cascade. This article delves into the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships, and potential therapeutic applications.

This compound functions primarily as an anticoagulant by inhibiting factor Xa, which plays a pivotal role in the conversion of prothrombin to thrombin, thereby preventing thrombus formation. The compound exhibits a unique mechanism through which it binds to the active site of factor Xa, leading to a significant reduction in its enzymatic activity.

Key Features:

  • Target Enzyme : Factor Xa
  • Inhibition Type : Competitive inhibition
  • Binding Affinity : High affinity with an inhibition constant (KiK_i) of approximately 0.15 nM .

Structure-Activity Relationship (SAR)

The development of this compound involved extensive structure-activity relationship studies to optimize its potency and selectivity. The compound is derived from an arylguanidine scaffold, which has been modified to enhance its pharmacokinetic properties.

Structural Component Modification Impact on Activity
Arylguanidine BackboneSubstituted groupsIncreased selectivity for factor Xa over thrombin
Basicity ModulationAltered edge groupsEnhanced oral bioavailability and potency

These modifications have allowed this compound to demonstrate not only high selectivity for factor Xa but also improved pharmacological profiles compared to earlier compounds in the same class.

Biological Activity Studies

In vitro studies have shown that this compound exhibits significant inhibition of both human and animal models of factor Xa. The compound's efficacy was evaluated using various assays, including:

  • Clotting Assays : Demonstrated effective anticoagulation in both rabbit and human plasma.
  • Enzyme Inhibition Assays : Utilized Ellman's colorimetric method to assess inhibition against electric eel acetylcholinesterase (AChE) and horse serum butyrylcholinesterase (BChE), revealing a selective inhibition profile .

In Vitro Results:

  • IC50 Values :
    • Factor Xa: 0.15 nM
    • AChE: 58.0 ± 1.4 nM

These results indicate that this compound not only inhibits factor Xa but also shows potential neuroprotective properties through its action on cholinesterases, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer’s disease.

Case Studies and Clinical Implications

This compound has been investigated in preclinical models for its potential application in treating conditions associated with thrombosis and neurodegeneration. Notably, the dual action on both coagulation factors and cholinesterases presents an opportunity for developing multi-target drugs (MTDLs).

Clinical Relevance:

  • Antithrombotic Therapy : As an alternative to existing anticoagulants like dabigatran, this compound offers a promising profile with potentially fewer side effects due to its selectivity.
  • Neurodegenerative Diseases : The compound's activity against AChE suggests possible applications in managing symptoms associated with Alzheimer's disease.

Q & A

Basic Research Questions

Q. What are the critical physicochemical properties of BMS-344577 that influence experimental design in pharmacological studies?

  • Methodological Answer : Key properties include its molecular weight (587.67 g/mol), LogP (3.563), and tPSA (143.94 Ų), which affect solubility, membrane permeability, and bioavailability. For in vitro studies, prioritize solvents like DMSO for initial dissolution (tested at 1–10 mM stock concentrations) . For in vivo applications, use formulations such as 20% SBE-β-CD in saline or PEG400 to enhance solubility and stability . Validate solvent compatibility with assay conditions to avoid interference.

Q. How should researchers prepare and validate stock solutions of this compound to ensure reproducibility?

  • Methodological Answer :

  • Preparation : Dissolve 1 mg in 1.7016 mL DMSO for a 1 mM stock (adjust for 5 mM or 10 mM as needed). Vortex thoroughly and centrifuge to remove particulates .
  • Validation : Quantify concentration via UV-Vis spectroscopy (λmax dependent on solvent) or LC-MS. Verify stability by comparing fresh and stored aliquots (-80°C for long-term; -20°C for ≤1 month) using HPLC retention time and purity checks .

Q. What are the recommended storage conditions for this compound to maintain structural integrity?

  • Methodological Answer : Store lyophilized powder at -20°C for ≤3 years or -80°C for extended stability. In solution, use within 1 month at -20°C or 6 months at -80°C. Avoid freeze-thaw cycles by aliquoting. Monitor degradation via periodic NMR or mass spectrometry .

Q. How can researchers address discrepancies between in vitro and in vivo solubility data for this compound?

  • Methodological Answer :

  • In vitro : Use DMSO for initial dissolution but confirm solubility in assay buffers (e.g., PBS, DMEM) via nephelometry or dynamic light scattering .
  • In vivo : Optimize formulations (e.g., 10% DMSO + 90% corn oil for IP administration) to mimic physiological conditions. Compare pharmacokinetic profiles across formulations to identify aggregation or precipitation risks .

Q. What analytical techniques are essential for characterizing this compound purity and identity?

  • Methodological Answer :

  • Identity : Confirm via HRMS (observed mass: 587.286) and ¹H/¹³C NMR (match peaks to published spectra) .
  • Purity : Use HPLC (≥95% purity) with a C18 column and acetonitrile/water gradient. Validate with two orthogonal methods (e.g., UV detection at 254 nm and ELSD) .

Advanced Research Questions

Q. How can researchers design dose-response studies for this compound to account for its nonlinear pharmacokinetics?

  • Methodological Answer :

  • Preclinical Models : Use staggered dosing in rodents (e.g., 0.1–50 mg/kg) with serial plasma sampling. Apply non-compartmental analysis (NCA) to calculate AUC, Cmax, and half-life .
  • In vitro IC50/EC50 : Include positive/negative controls (e.g., reference inhibitors) and normalize data to vehicle-treated groups. Use nonlinear regression (e.g., GraphPad Prism) to model dose-response curves .

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for longitudinal studies?

  • Methodological Answer :

  • Synthesis QC : Enforce strict reaction conditions (temperature, catalyst purity) and characterize intermediates via LC-MS. Validate final batches with chiral HPLC to ensure stereochemical integrity (S-configuration at azepan-3-yl group) .
  • Storage : Use argon/vacuum-sealed vials to prevent oxidation. Document lot-specific stability data .

Q. How should researchers resolve contradictory data on this compound’s target selectivity in kinase inhibition assays?

  • Methodological Answer :

  • Assay Design : Use orthogonal methods (e.g., radiometric vs. luminescence-based assays) and include off-target panels (≥50 kinases).
  • Data Analysis : Apply false-discovery rate (FDR) correction and report % inhibition at 1 μM/10 μM. Cross-validate with cellular thermal shift assays (CETSA) .

Q. What statistical approaches are optimal for analyzing time-dependent effects of this compound in cell proliferation assays?

  • Methodological Answer :

  • Experimental Design : Use time-course measurements (0–72 hrs) with triplicate technical replicates. Normalize to time-matched controls.
  • Analysis : Fit data to a sigmoidal model with variable slope. Use mixed-effects models to account for plate/operator variability. Report p-values with Bonferroni correction .

Q. How can researchers validate the metabolic stability of this compound in hepatocyte models?

  • Methodological Answer :
  • In vitro Assay : Incubate 1 μM this compound with primary human hepatocytes (37°C, 5% CO₂). Sample at 0, 15, 30, 60, 120 mins.
  • Quantification : Use LC-MS/MS with stable isotope-labeled internal standard. Calculate intrinsic clearance (Clint) via substrate depletion method .

Propiedades

Número CAS

288079-93-6

Fórmula molecular

C31H37N7O5

Peso molecular

587.7 g/mol

Nombre IUPAC

2-N,2-N-dimethyl-5-N-[N-(2-methyl-1-benzofuran-5-yl)-N'-[(3S)-2-oxo-1-(2-oxo-2-pyrrolidin-1-ylethyl)azepan-3-yl]carbamimidoyl]pyridine-2,5-dicarboxamide

InChI

InChI=1S/C31H37N7O5/c1-20-16-22-17-23(10-12-26(22)43-20)33-31(35-28(40)21-9-11-24(32-18-21)29(41)36(2)3)34-25-8-4-5-15-38(30(25)42)19-27(39)37-13-6-7-14-37/h9-12,16-18,25H,4-8,13-15,19H2,1-3H3,(H2,33,34,35,40)/t25-/m0/s1

Clave InChI

YLSKCQOVDOZHTQ-VWLOTQADSA-N

SMILES

Cc1cc2cc(ccc2o1)N=C(N[C@H]3CCCCN(C3=O)CC(=O)N4CCCC4)NC(=O)c5ccc(nc5)C(=O)N(C)C

SMILES isomérico

CC1=CC2=C(O1)C=CC(=C2)NC(=N[C@H]3CCCCN(C3=O)CC(=O)N4CCCC4)NC(=O)C5=CN=C(C=C5)C(=O)N(C)C

SMILES canónico

CC1=CC2=C(O1)C=CC(=C2)NC(=NC3CCCCN(C3=O)CC(=O)N4CCCC4)NC(=O)C5=CN=C(C=C5)C(=O)N(C)C

Apariencia

Solid powder

Pureza

>98% (or refer to the Certificate of Analysis)

Vida útil

>2 years if stored properly

Solubilidad

Soluble in DMSO, not in water

Almacenamiento

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Sinónimos

BMS-344577;  BMS344577;  BMS 344577;  UNII-U259PQB19A;  CHEMBL570867;  U259PQB19A;  BDBM35316;  BDBM50328724.

Origen del producto

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
BMS-344577
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
BMS-344577
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
BMS-344577
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
BMS-344577
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
BMS-344577
7-Bromo-1-methyl-5-phenyl-1,3-dihydro-benzo[e][1,4]diazepin-2-one
BMS-344577

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.